

Application Note: Quantitative Analysis of 1-Isopropylindolin-4-amine using HPLC-MS

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Compound of Interest

Compound Name: 1-Isopropylindolin-4-amine

Cat. No.: B15071435

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**Abstract

This application note details a robust and sensitive method for the quantitative analysis of **1-Isopropylindolin-4-amine** in solution using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The developed protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this and structurally similar compounds. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive workflow for routine analysis.

Introduction

1-Isopropylindolin-4-amine is an indoline derivative of interest in pharmaceutical research and development. Accurate and precise quantification of such compounds is crucial for various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control. This document provides a detailed protocol for a selective and sensitive HPLC-MS method for the determination of **1-Isopropylindolin-4-amine**. The method utilizes reversed-phase chromatography for separation and tandem mass spectrometry for detection and quantification.

Experimental Protocols

- **1-Isopropylindolin-4-amine** reference standard (Purity ≥97%)

- Internal Standard (IS): An appropriate deuterated analog or a structurally similar compound with a distinct mass, such as aniline-d5.
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), 99% or higher
- Ultrapure water (18.2 MΩ·cm)
- 0.2 µm syringe filters

2.2.1. Stock Solutions

- Prepare a 1 mg/mL stock solution of **1-Isopropylindolin-4-amine** in methanol.
- Prepare a 1 mg/mL stock solution of the Internal Standard (IS) in methanol.
- Store stock solutions at -20°C.

2.2.2. Working Standard Solutions and Calibration Curve

- Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
- A typical calibration curve might range from 1 ng/mL to 500 ng/mL.[\[1\]](#)[\[2\]](#)
- Spike each calibration standard with the internal standard to a final concentration of 20 µg/kg.[\[3\]](#)

2.2.3. Sample Preparation (Protein Precipitation)

This protocol is suitable for biological matrices such as plasma or serum.

- To 100 µL of the sample, add 10 µL of the internal standard working solution.
- Add 200 µL of ice-cold acetonitrile to precipitate proteins.[\[4\]](#)

- Vortex the mixture for 2 minutes.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.[4]
- Collect the supernatant and filter through a 0.2 µm syringe filter into an HPLC vial.

2.3.1. HPLC Conditions

- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
- Mobile Phase A: 0.1% Formic Acid in Water[1][5]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 µL
- Column Temperature: 40°C
- Gradient Elution:
 - 0-1 min: 5% B
 - 1-7 min: 5% to 95% B
 - 7-9 min: 95% B
 - 9.1-12 min: 5% B (re-equilibration)

2.3.2. Mass Spectrometry Conditions

- Ionization Source: Electrospray Ionization (ESI), positive mode
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C

- Desolvation Temperature: 350°C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-MS analysis of **1-Isopropylindolin-4-amine**.

Table 1: HPLC Method Parameters

Parameter	Value
Column	C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	10 µL
Column Temperature	40°C
Expected Retention Time	~5.8 min (dependent on the specific system)

Table 2: Mass Spectrometry Parameters (MRM Transitions)

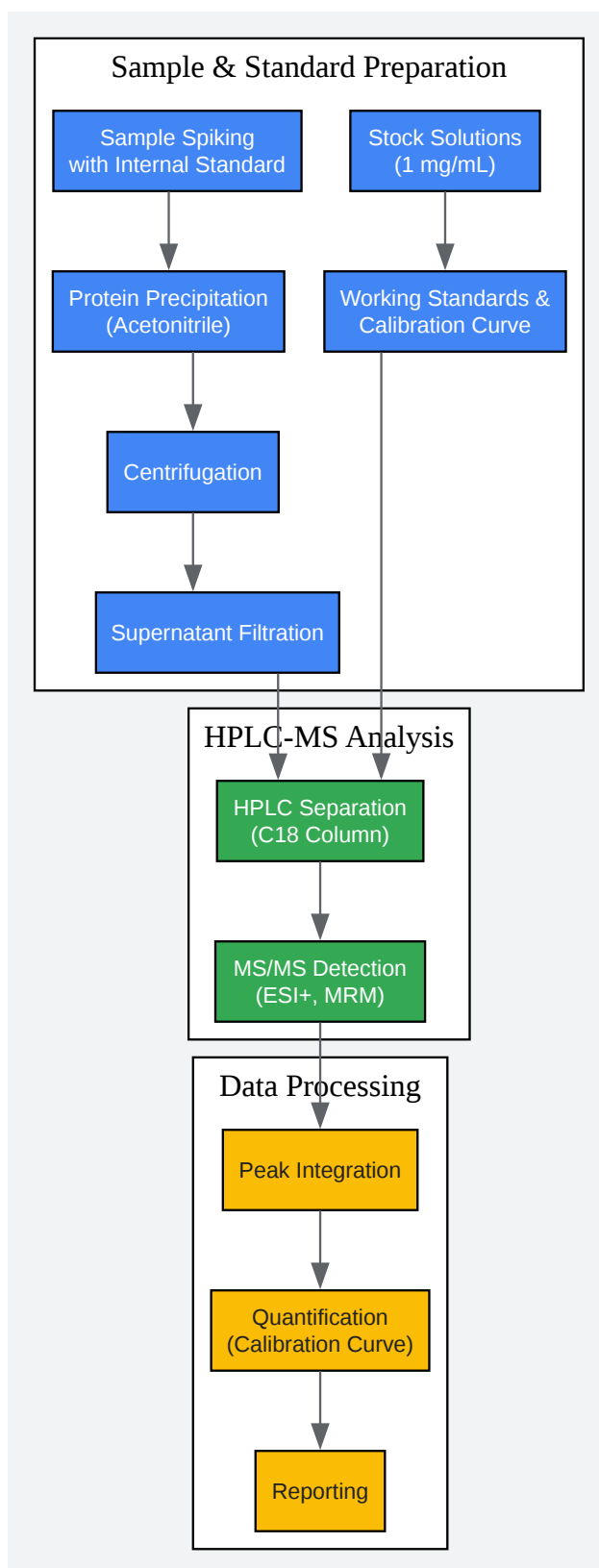
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
1-Isopropylindol in-4-amine	177.26	134.1	0.1	30	20
1-Isopropylindol in-4-amine	177.26	91.1	0.1	30	35
Internal Standard (Aniline-d5)	99.1	72.1	0.1	25	15

Table 3: Method Validation Summary

Parameter	Result
Linearity (r^2)	>0.995
Linear Range	1 - 500 ng/mL
Limit of Detection (LOD)	0.3 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Accuracy (% Recovery)	95 - 105%
Precision (% RSD)	< 15%

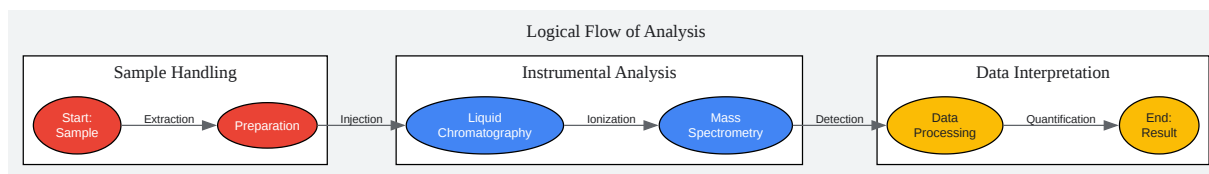
Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the HPLC-MS analysis of **1-Isopropylindolin-4-amine**.



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Caption: Experimental workflow for HPLC-MS analysis.



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Caption: Logical flow of the analytical process.

Conclusion

The HPLC-MS method described in this application note provides a reliable and sensitive approach for the quantification of **1-Isopropylindolin-4-amine**. The use of a C18 column offers good chromatographic separation, and tandem mass spectrometry with MRM ensures high selectivity and sensitivity. This method is suitable for use in regulated environments and for research purposes where accurate determination of **1-Isopropylindolin-4-amine** is required. The provided protocol can be adapted for other similar aromatic amines with appropriate validation.

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